![molecular formula C17H18BrClN2 B325711 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B325711.png)
4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline typically involves the condensation reaction between 4-bromo-3-chloroaniline and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound might find applications in the development of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-chlorophenyl)-N-[4-(dimethylamino)benzylidene]amine: Similar structure but with dimethylamino instead of diethylamino group.
N-(4-bromo-3-chlorophenyl)-N-[4-(methoxy)benzylidene]amine: Similar structure but with a methoxy group instead of diethylamino group.
Uniqueness
4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline is unique due to the presence of both bromine and chlorine substituents on the phenyl ring and the diethylamino group on the benzylidene moiety. These structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H18BrClN2 |
|---|---|
Molecular Weight |
365.7 g/mol |
IUPAC Name |
4-[(4-bromo-3-chlorophenyl)iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H18BrClN2/c1-3-21(4-2)15-8-5-13(6-9-15)12-20-14-7-10-16(18)17(19)11-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
VFXZMCUBDGEUGW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Br)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzonitrile](/img/structure/B325629.png)
![(6E)-2,4-dichloro-6-[(2,4,6-trimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325632.png)
![(6E)-6-[(4-bromo-3-chloroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325637.png)
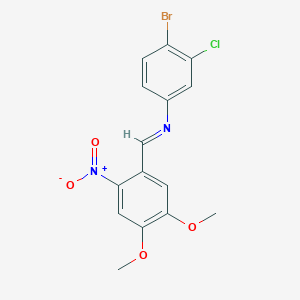
![N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine](/img/structure/B325639.png)
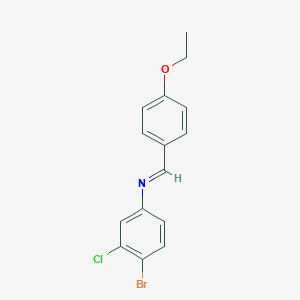
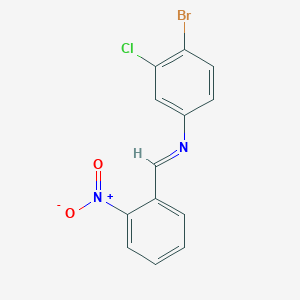
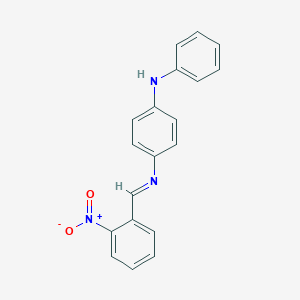
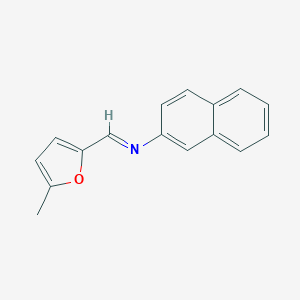
![N'-[1-(3-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325646.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325647.png)
![4-methyl-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B325650.png)
![N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-2-nitroaniline](/img/structure/B325651.png)
